VK-II-86 is a novel compound derived from carvedilol, a well-known beta-blocker used primarily for heart failure and hypertension. Unlike its predecessor, VK-II-86 exhibits minimal beta-blocking activity while demonstrating significant antiarrhythmic properties. This compound has gained attention for its ability to prevent hypokalaemia-induced ventricular arrhythmias, which are associated with disturbances in calcium homeostasis and repolarization in cardiac cells. The mechanism of action of VK-II-86 involves the inhibition of ryanodine receptors, which play a critical role in calcium release from the sarcoplasmic reticulum in cardiac myocytes.
VK-II-86 was synthesized from commercially available precursors through a series of chemical reactions designed to modify the carvedilol structure while retaining its beneficial pharmacological effects. The compound is primarily utilized in research settings to explore its potential therapeutic applications in arrhythmias and other cardiovascular conditions.
VK-II-86 is classified as an antiarrhythmic agent and a carvedilol analogue. It belongs to the broader category of calcium channel modulators and ryanodine receptor inhibitors, distinguishing itself from traditional beta-blockers by its unique pharmacological profile.
The synthesis of VK-II-86 involves several key steps:
The synthesis employs techniques such as refluxing, extraction, and chromatography, ensuring high yield and purity of the final product. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy confirm the structure of VK-II-86.
VK-II-86 retains the core structure of carvedilol but features modifications that enhance its selectivity for ryanodine receptors over beta-adrenoceptors. The molecular formula and structure can be represented as follows:
The structural data obtained from NMR spectroscopy indicates successful modification from carvedilol, confirming the formation of VK-II-86 with distinct chemical shifts corresponding to its unique functional groups .
VK-II-86 primarily acts as an inhibitor of ryanodine receptors (RyR2), which are crucial for calcium release in cardiac cells. Its interactions can be summarized as follows:
Experimental studies demonstrate that VK-II-86 effectively prevents hypokalaemia-induced action potential prolongation and depolarization in cardiac tissues . This action is crucial for maintaining normal cardiac rhythm during electrolyte disturbances.
VK-II-86 operates through several mechanisms:
Clinical studies indicate that VK-II-86 prevents all arrhythmias induced by low potassium levels in murine models, showcasing its potential as a therapeutic agent .
VK-II-86 appears as a white solid with notable stability under standard laboratory conditions. Its melting point ranges between 159–160°C, indicating good thermal stability.
The compound exhibits moderate solubility in organic solvents such as DMF and dichloromethane but limited solubility in water. Its chemical stability allows it to maintain efficacy during various experimental conditions .
Spectroscopic analyses (NMR, mass spectrometry) confirm the identity and purity of VK-II-86, essential for subsequent biological evaluations.
VK-II-86 shows promise for various scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: